Cas no 81477-94-3 (N-(Diphenylmethylene)glycine tert-butyl ester)

N-(Diphenylmethylene)glycine tert-butyl ester structure
81477-94-3 structure
Produktname:N-(Diphenylmethylene)glycine tert-butyl ester
CAS-Nr.:81477-94-3
MF:C19H21NO2
MW:295.37554526329
MDL:MFCD06208301
CID:60343
PubChem ID:688171

N-(Diphenylmethylene)glycine tert-butyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-Butyl 2-((diphenylmethylene)amino)acetate
    • N-(Diphenylmethylene)glycine tert-butyl ester
    • Diphenylmethylene-glycine t-butyl ester
    • N-(Diphenylmethylene)glycerine tert-butyl ester
    • N-(Diphenylmethylene)glycine, t-Butyl Ester
    • tert-butyl 2-(benzhydrylideneamino)acetate
    • tert-Butyl (Diphenylmethyleneamino)acetate
    • (Diphenylmethyleneamino)acetic Acid tert-Butyl Ester
    • (Benzhydrylideneamino)aceticacid tert-butyl ester
    • 2-[N-(Diphenylmethylene)amino]ethanoic acid tert-butyl ester
    • N-(Diphenylmethylidene)glycinetert-butyl ester
    • N-(diphenylmethylene)glycine 1,1-dimethylethyl ester
    • [(Diphenylmethylene)amino]acetic acid tert-butyl ester
    • tert-Butyl2-(diphenylmethyleneamino)acetate
    • tert-Butyl N-(diphenylmethylene)glycinate
    • (Benzhydrylideneamino)acetic acid tert-butyl ester
    • tert-butyl 2-(diphenylmethyleneamino)acetate
    • N-(Diphenylmethylene)glycinetert-butylester
    • Glycine, N-(diphenylmethylene)-, 1,1-dimethylethyl ester
    • tert-Butyl(diphenylmethyleneamino)acetate
    • N-
    • AM62777
    • N-(diphenylmethylene)glycine t-butyl ester
    • N-diphenylmethyleneglycine t butyl ester
    • (Benzhydrylidene-amino)-acetic acid tert-butyl ester
    • tert-butyl N-(diphenylmethylidene)glycinate
    • J-523166
    • t-butyl 2-(diphenylmethyleneamino)acetate
    • DIPHENYLMETHYLENE GLYCINE T-BUTYL ESTER
    • AC-5708
    • FD1097
    • AS-14721
    • SY017491
    • YSHDPXQDVKNPKA-UHFFFAOYSA-N
    • A19203
    • EN300-126937
    • tert-butyl n(diphenylmethylene)glycinate
    • tert-butylglycine benzophenone imine
    • benzhydrylideneaminoacetic acid t-butyl ester
    • tert-butyl [(diphenylmethylene)amino]acetate
    • HY-Y1778
    • CS-W008874
    • 1,1-dimethylethyl N-(diphenylmethylidene)glycinate
    • BP-12730
    • 81477-94-3
    • N-(Diphenylmethylene)glycine tert-butyl ester, 98%
    • SCHEMBL240725
    • DTXSID00350810
    • tert-butyl(benzhydrylideneamino)acetate
    • FT-0600273
    • N-(Diphenylmethylene)glycine t-butylester
    • AKOS005146357
    • D2322
    • MFCD00134280
    • tert-butyl 2-[(diphenylmethylidene)amino]acetate
    • tert-Butyl 2-(diphenymethyleneamino)acetate
    • Glycine benzophenone imine tert-butyl ester
    • N-(Benzhydrylidene)glycine tert-butyl ester
    • N-(Diphenyl)glycine tert-butyl ester
    • N-(Diphenylmethylidene)glycine tert-butyl ester
    • [[(4-Phenoxyphenyl)sulfonyl]methyl]thiirane; 2-(((4-Phenoxyphenyl)sulfonyl)methyl)thiirane
    • DPM-Gly-OtBu
    • MDL: MFCD06208301
    • Inchi: 1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3
    • InChI-Schlüssel: YSHDPXQDVKNPKA-UHFFFAOYSA-N
    • Lächelt: O=C(C/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 295.157229g/mol
  • Oberflächenladung: 0
  • XLogP3: 4.4
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 6
  • Monoisotopenmasse: 295.157229g/mol
  • Monoisotopenmasse: 295.157229g/mol
  • Topologische Polaroberfläche: 38.7Ų
  • Schwere Atomanzahl: 22
  • Komplexität: 363
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Schmelzpunkt: 112.0 to 116.0 deg-C
  • Siedepunkt: 377.5℃ at 760 mmHg
  • Wasserteilungskoeffizient: Unlöslich in Wasser.
  • Stabilität/Haltbarkeit: Moisture Sensitive
  • PSA: 38.66000
  • LogP: 3.86570
  • Löslichkeit: Nicht bestimmt

N-(Diphenylmethylene)glycine tert-butyl ester Sicherheitsinformationen

N-(Diphenylmethylene)glycine tert-butyl ester Zolldaten

  • HS-CODE:2925290090
  • Zolldaten:

    China Zollkodex:

    2925290090

    Übersicht:

    2925290090 Andere Imine und ihre Derivate und ihr Salz.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2925290090 andere Imine und ihre Derivate; Salze davon. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%

N-(Diphenylmethylene)glycine tert-butyl ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM119418-100g
N-(Diphenylmethylene)glycine tert-Butyl Ester
81477-94-3 95%+
100g
$76 2024-07-23
Enamine
EN300-126937-0.25g
tert-butyl 2-[(diphenylmethylidene)amino]acetate
81477-94-3 95%
0.25g
$19.0 2023-02-15
Enamine
EN300-126937-50.0g
tert-butyl 2-[(diphenylmethylidene)amino]acetate
81477-94-3 95%
50.0g
$113.0 2023-02-15
Enamine
EN300-126937-0.05g
tert-butyl 2-[(diphenylmethylidene)amino]acetate
81477-94-3 95%
0.05g
$19.0 2023-02-15
Enamine
EN300-126937-5.0g
tert-butyl 2-[(diphenylmethylidene)amino]acetate
81477-94-3 95%
5.0g
$29.0 2023-02-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2322-25G
N-(Diphenylmethylene)glycine tert-Butyl Ester
81477-94-3 >98.0%(HPLC)(N)
25g
¥710.00 2024-04-15
eNovation Chemicals LLC
Y1103112-100g
N-(Diphenylmethylene)glycine
81477-94-3 95%
100g
$190 2024-07-28
TRC
D462680-500mg
N-(Diphenylmethylene)glycine tert-butyl ester
81477-94-3
500mg
$ 70.00 2022-01-09
TRC
D491800-10g
N-(Diphenylmethylene)glycine t-Butyl Ester
81477-94-3
10g
$ 161.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-215424-250mg
N-(Diphenylmethylene)glycine tert-butyl ester,
81477-94-3
250mg
¥188.00 2023-09-05

N-(Diphenylmethylene)glycine tert-butyl ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  48 h, rt
Referenz
A rapid and highly enantioselective C-11C bond formation of L-[11C]phenylalanine via chiral phase-transfer catalysis
Pekosak, Aleksandra; et al, Organic & Biomolecular Chemistry, 2017, 15(3), 570-575

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  2 h, rt
Referenz
Expedient Synthesis of Fmoc-(S)-γ-Fluoroleucine and Late-Stage Fluorination of Peptides
Fanelli, Roberto; et al, Synlett, 2016, 27(9), 1403-1407

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ;  130 °C
Referenz
tert-Butyl N-(diphenylmethylene)glycinate
Shirakawa, Seiji; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-3

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  12 h, reflux
Referenz
Total synthesis of cryptophycin 3
Danner, Paulami; et al, European Journal of Organic Chemistry, 2005, (2), 317-325

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  2 h, -40 °C; -40 °C → rt; overnight, rt
2.1 Solvents: Dichloromethane ;  24 h, rt
Referenz
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 2,6-Lutidine ;  20 min, 120 °C
Referenz
Microwave-promoted solvent-free synthesis of N-(diphenylmethylene)glycine alkyl esters
Wang, Quan Jun; et al, Chinese Chemical Letters, 2009, 20(12), 1405-1407

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  rt
Referenz
Mechanistic Study of Ni and Cu Dual Catalyst for Asymmetric C-C Bond Formation; Asymmetric Coupling of 1,3-Dienes with C-nucleophiles to Construct Vicinal Stereocenters
Xia, Jingzhao; et al, ACS Catalysis, 2021, 11(11), 6643-6655

Synthetic Routes 8

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
2.1 Reagents: Potassium carbonate Solvents: 2-Pyrrolidone
Referenz
Novel cinchona alkaloid derived ammonium salts as phase-transfer catalysts for the asymmetric synthesis of beta-hydroxy alpha-amino acids via aldol reactions and total synthesis of celogentin C
Ma, Bing, 2009, , 70(9),

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Methanol ;  0.5 h, rt
2.1 Solvents: Dichloromethane ;  24 h, rt
Referenz
Sulfuration reaction of glycine tert-butyl ester derivatives by phase transfer catalysis
Lu, Xieqin; et al, Hebei Yiyao, 2012, 34(7), 1075-1077

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  rt
Referenz
Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis
Fanelli, Roberto; et al, Organic Letters, 2015, 17(18), 4498-4501

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Dimethylacetamide ;  24 h, 55 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
3.1 Solvents: Dichloromethane ;  24 h, rt
Referenz
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ;  8 h, 130 °C
Referenz
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Synthetic Routes 13

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  rt → reflux; 4 - 6 h, reflux; reflux → rt
2.1 Reagents: Methanol ;  0.5 h, rt
3.1 Solvents: Dichloromethane ;  24 h, rt
Referenz
Sulfuration reaction of glycine tert-butyl ester derivatives by phase transfer catalysis
Lu, Xieqin; et al, Hebei Yiyao, 2012, 34(7), 1075-1077

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Catalysts: Scandium triflate Solvents: Chlorobenzene ;  rt; 12 h, 90 °C
2.1 Solvents: Dichloromethane ;  6 h, rt
Referenz
Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines
Kondo, Yuta; et al, Organic Letters, 2020, 22(1), 120-125

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Potassium persulfate ,  Nickel sulfate (NiSO4) Solvents: Dichloromethane ,  Water
2.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile
Referenz
A New Total Synthetic Pathway to Cryptophycin-3 and an Analogue as well as an Efficient Approach to the Total Synthesis of the Proteasome Inhibitor Epoxomicin
Danner, Paulami, 2007, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  24 h, rt
Referenz
Stereoselective synthesis of unsaturated α-amino acids
Fanelli, Roberto; et al, Amino Acids, 2015, 47(6), 1107-1115

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Catalysts: Scandium triflate Solvents: Chlorobenzene ;  rt; 24 h, 90 °C
1.2 Solvents: Dichloromethane ;  6 h, rt
Referenz
Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines
Kondo, Yuta; et al, Organic Letters, 2020, 22(1), 120-125

Synthetic Routes 18

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  24 h, rt
Referenz
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate Solvents: Toluene
Referenz
Synthesis of racemic [3-11C]-labeled alanine, 2-aminobutyric acid, norvaline, norleucine, leucine and phenylalanine and preparation of L-[3-11C]alanine and L-[3-11C]phenylalanine
Antoni, Gunnar; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(2), 125-43

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ;  rt
2.1 Solvents: Dichloromethane ;  24 h, rt
Referenz
Sulfuration reaction of glycine tert-butyl ester derivatives by phase transfer catalysis
Lu, Xieqin; et al, Hebei Yiyao, 2012, 34(7), 1075-1077

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
2.1 Solvents: Dichloromethane ;  24 h, rt
Referenz
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile
Referenz
A New Total Synthetic Pathway to Cryptophycin-3 and an Analogue as well as an Efficient Approach to the Total Synthesis of the Proteasome Inhibitor Epoxomicin
Danner, Paulami, 2007, , ,

N-(Diphenylmethylene)glycine tert-butyl ester Raw materials

N-(Diphenylmethylene)glycine tert-butyl ester Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:81477-94-3)N-(Diphenylmethylene)glycine tert-butyl ester
A19203
Reinheit:99%
Menge:500g
Preis ($):296.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:81477-94-3)N-(Diphenylmethylene)glycerine tert-butyl ester
2621016
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung